Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)-
Description
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- is a heterocyclic organic compound featuring a benzamide moiety linked to a 1,2,4-triazole ring substituted with a pentyl chain at position 3 and a thioxo (S=O) group at position 3. Its structural characterization would typically employ crystallographic tools like SHELX or ORTEP, which are widely used for small-molecule refinement and visualization .
Properties
CAS No. |
32444-84-1 |
|---|---|
Molecular Formula |
C14H18N4OS |
Molecular Weight |
290.39 g/mol |
IUPAC Name |
N-(3-pentyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C14H18N4OS/c1-2-3-5-10-12-15-16-14(20)18(12)17-13(19)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H,16,20)(H,17,19) |
InChI Key |
JQLZOHRJJZBEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NNC(=S)N1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
The target compound features a 1,2,4-triazole core substituted at position 3 with a pentyl group, at position 5 with a thioxo moiety, and at position 4 with a benzamide group. Its molecular formula is C₁₄H₁₈N₄OS , with a molecular weight of 290.39 g/mol . The presence of the thioxo group (-S) distinguishes it from analogous oxo-triazole derivatives, necessitating specialized synthetic approaches to ensure regioselectivity and stability.
Synthetic Pathways and Methodologies
Thiosemicarbazide Intermediate Formation
The synthesis typically begins with the preparation of a thiosemicarbazide intermediate , which is cyclized to form the triazole ring.
Reaction of Benzoyl Hydrazide with Alkyl Isothiocyanates
- Benzoyl hydrazide (C₆H₅CONHNH₂) reacts with pentyl isothiocyanate (C₅H₁₁NCS) in ethanol under reflux to form N-benzoyl-N'-pentylthiosemicarbazide .
$$
\text{C₆H₅CONHNH₂ + C₅H₁₁NCS → C₆H₅CONHNHCSNHC₅H₁₁}
$$
Alternative Route Using Acyl Chlorides
Cyclization to 1,2,4-Triazole-5-Thione
The thiosemicarbazide intermediate undergoes acid- or base-catalyzed cyclization to form the triazole ring.
Hydrochloric Acid-Mediated Cyclization
- The intermediate is treated with 2M HCl under reflux to induce cyclization:
$$
\text{C₆H₅CONHNHCSSHC₅H₁₁ → C₆H₅CONH-C₃N₂S-C₅H₁₁ + H₂S↑}
$$
Green Synthesis Using Aqueous NaOH
Advanced Catalytic Methods
Recent innovations leverage CO₂-mediated cyclization to avoid harsh acids. For example, bubbling CO₂ through a mixture of o-phenylenediamine derivatives and NaNO₂ generates in situ carbonic acid, facilitating triazole formation at ambient temperatures.
Adaptation for Pentyl-Substituted Derivatives
Optimization and Analytical Validation
Reaction Parameter Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–85°C | Maximizes cyclization rate |
| Solvent System | Ethanol-H₂O (1:1) | Enhances solubility |
| Reaction Time | 4–6 hours | Prevents decomposition |
| Catalyst | 2M HCl or CO₂ | Acid-dependent yield |
Challenges and Mitigation Strategies
Byproduct Formation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| HCl Cyclization | 60–75 | 90–95 | High (acid waste) |
| NaOH Cyclization | 68–72 | 85–90 | Moderate |
| CO₂-Mediated | 90–95* | >98* | Low |
*Theorized based on analogous syntheses.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The triazole ring plays a crucial role in binding to biological receptors through hydrogen-bonding and dipole interactions .
Comparison with Similar Compounds
pKa and Solubility
- Thioxo vs. Oxo Derivatives : The pKa of 1,2,4-triazol derivatives is influenced by substituents and solvent environments. For example, oxo derivatives (e.g., Compound 1 in ) exhibit pKa values ranging from 7.2 to 9.8 depending on the solvent . The thioxo group in the target compound is expected to raise the pKa due to sulfur’s weaker electron-withdrawing effect, though experimental validation is needed.
- Solubility : The pentyl chain likely reduces aqueous solubility compared to Rip-B, which contains a polar dimethoxyphenethyl group .
Data Table: Key Comparisons
Biological Activity
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- (CAS No. 32444-84-1) is a compound that combines a benzamide structure with a thioxo-substituted triazole moiety. This unique combination suggests potential biological activities relevant to medicinal chemistry, particularly in the fields of antifungal and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a triazole ring known for its bioactivity. The presence of the thioxo group enhances its potential interactions with biological targets, making it a subject of interest for further research.
Biological Activity Overview
The biological activity of benzamide derivatives is well-documented, with many exhibiting significant pharmacological properties. The specific compound under discussion may possess unique properties due to the triazole moiety:
- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds with similar structures can inhibit fungal growth effectively.
- Antimicrobial Activity : The compound may also demonstrate antimicrobial effects against various pathogens, including bacteria and fungi.
Research Findings
Recent studies have explored the biological activity of benzamide derivatives. Here are some key findings:
- Antitumor Activity : Compounds structurally related to benzamide have shown promising results in inhibiting tumor cell proliferation. For instance, studies involving derivatives with similar functional groups have demonstrated cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective concentrations required for inhibition .
- Antimicrobial Testing : In vitro testing has revealed that certain benzamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds tested against Staphylococcus aureus and Escherichia coli showed promising results .
- Molecular Docking Studies : Interaction studies using molecular docking techniques suggest that benzamide derivatives can effectively bind to specific enzymes or receptors involved in disease processes. Such studies provide insights into the mechanism of action and potential therapeutic applications.
Comparative Analysis of Related Compounds
To better understand the unique properties of N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)-benzamide, a comparison with other related compounds is beneficial:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzamide | Simple amide derivative | Found in various pharmaceuticals |
| Thiazolidine Derivatives | Contains sulfur atom | Known for anti-inflammatory properties |
| Triazole Derivatives | Five-membered ring | Exhibits antifungal activity |
| 1-Arylsulfonylureas | Urea functional group | Used in diabetes treatment |
This table highlights how the specific combination of functionalities in N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)-benzamide may lead to novel therapeutic applications not found in simpler structures.
Case Studies and Experimental Results
Case studies involving similar benzamide derivatives have provided insights into their biological activities:
- Study on Antitumor Effects : A recent publication reported that specific benzamide derivatives exhibited substantial cytotoxicity against multiple cancer cell lines through both 2D and 3D culture methods. The results indicated that these compounds could potentially serve as new antitumor agents .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of benzamide derivatives against various pathogens using broth microdilution methods. The results demonstrated significant antibacterial activity against tested strains .
Q & A
Q. What synthetic strategies are effective for introducing the pentyl substituent in 1,2,4-triazole-based benzamide derivatives?
- Methodological Answer : The pentyl group can be introduced via nucleophilic substitution or acylation. For example, acylation of a primary amine precursor (e.g., 6-amino-1-hexanthiol) with benzoyl chloride under anhydrous conditions yields intermediates with thiol or alkyl chains . Subsequent reaction with 4-chloro-7-nitrobenzofurazane via nucleophilic displacement can functionalize the chain. Optimization of reaction time (5–10 hours reflux) and solvent (e.g., glacial acetic acid or ethanol) is critical, as demonstrated in analogous thiadiazole-benzamide syntheses . Purification via crystallization (ethanol) ensures product homogeneity.
Q. How can solubility challenges during crystallization of this compound be addressed?
- Methodological Answer : Poor solubility in polar solvents may arise from the hydrophobic pentyl group. Use mixed solvent systems (e.g., DMSO/water or ethanol/ethyl acetate) to enhance solubility during slow evaporation. Co-crystallization agents (e.g., crown ethers) or salt formation (as seen in crystalline salt forms of related benzamides) can also improve crystal quality . Tools like SHELXL (for refinement) and WinGX (for data processing) aid in resolving disordered solvent molecules in the lattice .
Q. What spectroscopic techniques are recommended for characterizing the thioxo group?
- Methodological Answer :
- IR Spectroscopy : The C=S stretch in the thioxo group typically appears at 650–750 cm⁻¹. Compare with reference spectra of similar 1,2,4-triazol-5-thiones .
- ¹H-NMR : The NH proton in the triazol-4-yl moiety resonates at δ 10–12 ppm in DMSO-d₆. Confirm via 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry : Look for fragments consistent with the loss of the pentyl group (e.g., m/z corresponding to C₇H₁₅) .
Advanced Research Questions
Q. How to resolve discrepancies between experimental and computational pKa values for the thioxo group?
- Methodological Answer : Computational methods (PM6, PM7, or DFT) may underestimate pKa due to solvent effects or inadequate parametrization of sulfur-containing groups. Validate predictions experimentally via potentiometric titration in aprotic solvents (e.g., DMF) or UV-Vis spectroscopy in buffer solutions. For example, studies on 1,2,4-triazol derivatives show deviations up to ±1.5 pKa units between PM6 and experimental data; iterative refinement of computational models (e.g., including explicit solvent molecules) improves accuracy .
Q. What computational approaches predict the tautomeric equilibrium between thione (C=S) and thiol (C–SH) forms in solution?
- Methodological Answer : Use density functional theory (DFT) with solvent continuum models (e.g., SMD) to calculate relative energies of tautomers. For dynamic equilibria, ab initio molecular dynamics (AIMD) simulations in explicit solvent (e.g., water) provide free-energy profiles. Experimental validation via temperature-dependent ¹H-NMR can detect shifting equilibrium (e.g., coalescence of NH signals) .
Q. How to handle twinning or disorder in X-ray crystallographic data for this compound?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin fractions. High-resolution data (≤1.0 Å) improves model reliability .
- Disorder : Apply PART/SUMP restraints for overlapping substituents (e.g., the pentyl chain). Validate with residual density maps and ADDSYM checks in PLATON .
- Validation : Cross-check with spectroscopic data (e.g., IR C=S stretch) to confirm the thioxo group’s presence .
Q. What strategies optimize reaction yields in cyclocondensation steps for 1,2,4-triazole formation?
- Methodological Answer :
- Reagent Selection : Use hydroxylamine hydrochloride and anhydrous K₂CO₃ in ethanol under reflux (5 hours) for cyclization, achieving ~70% yields in analogous syntheses .
- Microwave Assistance : Reduce reaction time (30–60 minutes) and improve yield (≥85%) via microwave-assisted synthesis at 100–120°C.
- Byproduct Management : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and quench unreacted reagents with cold water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
